molecular formula C10H15LiN2O2S B2878848 Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2044713-03-1

Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2878848
CAS No.: 2044713-03-1
M. Wt: 234.24
InChI Key: UVQXZEAZWAWTJK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C10H16N2O2S.Li. It is a lithium salt of 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process The starting materials typically include pentan-3-ylamine and 1,3-thiazol-4-ylacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, the compound can be used to study the effects of lithium on biological systems

Medicine: The compound's lithium content makes it relevant for medical research, particularly in the development of new lithium-based drugs. It may be used in the treatment of bipolar disorder and other psychiatric conditions.

Industry: In industry, the compound can be used in the production of lithium-ion batteries, as well as in the manufacture of various chemical products. Its properties may also be useful in developing new materials with specific characteristics.

Mechanism of Action

The mechanism by which Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves its interaction with biological targets and pathways. The lithium ion can influence neurotransmitter activity and stabilize mood by affecting ion channels and signaling pathways in the brain. The thiazolyl moiety may also play a role in modulating biological processes.

Comparison with Similar Compounds

  • Lithium carbonate (Li2CO3)

  • Lithium chloride (LiCl)

  • Lithium sulfate (Li2SO4)

  • Lithium bromide (LiBr)

Uniqueness: Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate is unique due to its specific structure, which includes the pentan-3-ylamino group and the thiazolyl moiety. This combination of functional groups may confer distinct chemical and biological properties compared to other lithium salts.

Properties

IUPAC Name

lithium;2-[2-(pentan-3-ylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.Li/c1-3-7(4-2)11-10-12-8(6-15-10)5-9(13)14;/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQXZEAZWAWTJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(CC)NC1=NC(=CS1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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